3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several synthetic approaches . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can manifest substituents around it in defined three-dimensional representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Scientific Research Applications
- Researchers have synthesized metal complexes using this ligand. For instance, ZnL₂·2H₂O, CdL₂(H₂O)₂·8H₂O, and ML₂(H₂O)·H₂O (M = Co, Ni) were hydrothermally prepared and structurally characterized . These complexes exhibit intriguing topologies and interpenetration patterns, making them relevant for MOF design and applications in gas storage, catalysis, and separation.
- A one-pot, catalyst-free reaction involving dibenzoylacetylene and triazole derivatives led to the synthesis of functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds may find use as building blocks for drug discovery, materials science, or bioactive molecules.
- A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized from commercially available reagents. Its single-crystal X-ray analysis revealed conformational isomerism associated with the configuration of pyrazole as a cation . Such materials are relevant for propellants, explosives, and pyrotechnics.
- Derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing 4-oxo-pyridazinone moieties were designed and evaluated for their anticancer activity against A549, MCF-7, and HeLa cell lines . These compounds could serve as leads for developing targeted therapies.
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Functionalized Thiazolo-Triazoles and Thiadiazines
Energetic Materials
Anticancer Agents
Mechanism of Action
The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is largely dependent on their biological activity. For instance, in their role as antimicrobial agents, these compounds have been found to exhibit IC50 values of 0.87±0.09 to 8.32±1.21 µM against the urease enzyme, as compared with thiourea as the positive control .
Future Directions
The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-(phenoxymethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-2-4-12(5-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-6-8-16-9-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLXRAUTXNQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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